Lower Lipophilicity (XLogP3) vs. Pyrazole-4-sulfonamide Analog – Implications for Non-specific Binding
The target compound exhibits a computed XLogP3 of 2.1, compared to 2.6 for the pyrazole-4-sulfonamide analog 1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide (CAS 2034578-99-7) [1][2]. A ΔXLogP3 of –0.5 log units represents a roughly 3.2-fold lower predicted octanol–water partition coefficient, which may reduce non-specific binding to hydrophobic protein surfaces and phospholipid membranes in biochemical assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide (CAS 2034578-99-7): XLogP3 = 2.6 |
| Quantified Difference | ΔXLogP3 = –0.5 (∼3.2-fold lower partition coefficient, estimated) |
| Conditions | Computed via XLogP3 algorithm; values sourced from Kuujia.com compound datasheets [1][2] |
Why This Matters
Lower lipophilicity can reduce assay interference from non-specific binding, improving signal-to-noise ratios in biochemical screens and potentially simplifying hit validation workflows.
- [1] Kuujia.com. N-[(1r,4r)-4-(Pyridin-2-yloxy)cyclohexyl]pyridine-3-sulfonamide (CAS 2034255-08-6) – Computed Properties. Accessed April 2026. View Source
- [2] Kuujia.com. 1-Ethyl-3,5-dimethyl-N-(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl-1H-pyrazole-4-sulfonamide (CAS 2034578-99-7) – Computed Properties. Accessed April 2026. View Source
